molecular formula C10H13FO2 B3040451 2-(2'-Fluoro-4'-methoxyphenoxy)propane CAS No. 203066-93-7

2-(2'-Fluoro-4'-methoxyphenoxy)propane

Cat. No.: B3040451
CAS No.: 203066-93-7
M. Wt: 184.21 g/mol
InChI Key: CAHIPAKPHLPQMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2’-Fluoro-4’-methoxyphenoxy)propane involves several steps. One common method includes the reaction of 2-fluoro-4-methoxyacetophenone with appropriate reagents under controlled conditions. The process typically involves the use of dichloroethane and m-fluoroanisole, followed by the addition of aluminum trichloride and acetyl chloride. The reaction mixture is then cooled, and the product is isolated through recrystallization with methanol .

Chemical Reactions Analysis

2-(2’-Fluoro-4’-methoxyphenoxy)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The fluorine and methoxy groups on the phenoxy ring can participate in nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.

Common reagents used in these reactions include aluminum trichloride, acetyl chloride, and various oxidizing and reducing agents .

Scientific Research Applications

2-(2’-Fluoro-4’-methoxyphenoxy)propane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2’-Fluoro-4’-methoxyphenoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenoxy ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, leading to its effects in different applications .

Comparison with Similar Compounds

2-(2’-Fluoro-4’-methoxyphenoxy)propane can be compared with other similar compounds, such as:

    2-(2’-Fluoro-4’-methoxyphenoxy)ethane: This compound has a similar structure but with an ethane chain instead of propane, resulting in different reactivity and applications.

    2-(2’-Fluoro-4’-methoxyphenoxy)butane:

    2-(2’-Fluoro-4’-methoxyphenoxy)benzene: The benzene ring provides different chemical and biological interactions compared to the propane chain.

The uniqueness of 2-(2’-Fluoro-4’-methoxyphenoxy)propane lies in its specific combination of fluorine and methoxy groups on the phenoxy ring, along with the propane chain, which imparts distinct reactivity and selectivity .

Properties

IUPAC Name

2-fluoro-4-methoxy-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-5-4-8(12-3)6-9(10)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIPAKPHLPQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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